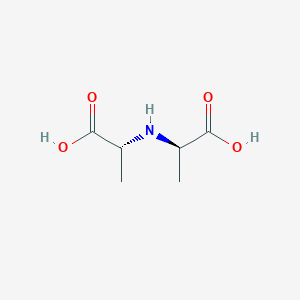![molecular formula C15H10ClNO2 B034599 [(4-Chlorophenyl)-cyanomethyl] benzoate CAS No. 19788-56-8](/img/structure/B34599.png)
[(4-Chlorophenyl)-cyanomethyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Chlorophenyl)-cyanomethyl] benzoate, also known as CCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCB is a white crystalline powder with a molecular weight of 277.71 g/mol and a melting point of 102-104°C.
Mécanisme D'action
The exact mechanism of action of [(4-Chlorophenyl)-cyanomethyl] benzoate is not fully understood. However, it is believed that [(4-Chlorophenyl)-cyanomethyl] benzoate exerts its biological activity by inhibiting certain enzymes and proteins in the target cells. For example, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication and cell division. [(4-Chlorophenyl)-cyanomethyl] benzoate has also been shown to inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Effets Biochimiques Et Physiologiques
[(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to have various biochemical and physiological effects on different cell types. For example, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. [(4-Chlorophenyl)-cyanomethyl] benzoate has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes. In addition, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [(4-Chlorophenyl)-cyanomethyl] benzoate in lab experiments is its high purity and stability. [(4-Chlorophenyl)-cyanomethyl] benzoate is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using [(4-Chlorophenyl)-cyanomethyl] benzoate is its potential toxicity. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to be toxic to certain cell types at high concentrations. Therefore, it is important to use appropriate safety measures when handling [(4-Chlorophenyl)-cyanomethyl] benzoate in lab experiments.
Orientations Futures
There are several future directions for the scientific research on [(4-Chlorophenyl)-cyanomethyl] benzoate. One of the potential applications of [(4-Chlorophenyl)-cyanomethyl] benzoate is in the development of new antimicrobial agents. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to have potent antibacterial and antiviral activity, and further studies are needed to determine its potential as a new class of antibiotics. Another future direction for the research on [(4-Chlorophenyl)-cyanomethyl] benzoate is in the development of new anticancer agents. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its potential as a new class of chemotherapeutic agents. Finally, [(4-Chlorophenyl)-cyanomethyl] benzoate has potential applications in material science and environmental science, and further studies are needed to explore its potential in these fields.
Conclusion:
In conclusion, [(4-Chlorophenyl)-cyanomethyl] benzoate ([(4-Chlorophenyl)-cyanomethyl] benzoate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. [(4-Chlorophenyl)-cyanomethyl] benzoate has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to possess antimicrobial, antiviral, and anticancer properties, and further studies are needed to determine its potential as a new class of antibiotics and chemotherapeutic agents. Despite its potential toxicity, [(4-Chlorophenyl)-cyanomethyl] benzoate is a promising compound for future scientific research.
Méthodes De Synthèse
[(4-Chlorophenyl)-cyanomethyl] benzoate can be synthesized by the reaction of 4-chlorobenzyl chloride with potassium cyanide, followed by the reaction of the resulting 4-chlorobenzyl cyanide with benzoyl chloride. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Applications De Recherche Scientifique
[(4-Chlorophenyl)-cyanomethyl] benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to possess antimicrobial, antiviral, and anticancer properties. In material science, [(4-Chlorophenyl)-cyanomethyl] benzoate has been used as a building block for the synthesis of various organic materials such as liquid crystals and polymers. In environmental science, [(4-Chlorophenyl)-cyanomethyl] benzoate has been studied for its potential use as a pesticide and herbicide.
Propriétés
Numéro CAS |
19788-56-8 |
|---|---|
Nom du produit |
[(4-Chlorophenyl)-cyanomethyl] benzoate |
Formule moléculaire |
C15H10ClNO2 |
Poids moléculaire |
271.7 g/mol |
Nom IUPAC |
[(4-chlorophenyl)-cyanomethyl] benzoate |
InChI |
InChI=1S/C15H10ClNO2/c16-13-8-6-11(7-9-13)14(10-17)19-15(18)12-4-2-1-3-5-12/h1-9,14H |
Clé InChI |
JIXHRDQEHLUULV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)Cl |
Synonymes |
α-(Benzoyloxy)-4-chlorobenzeneacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



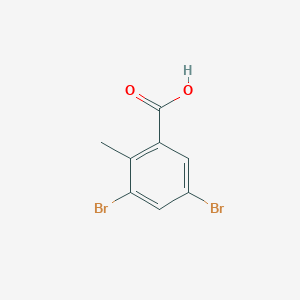
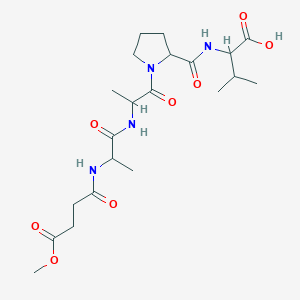
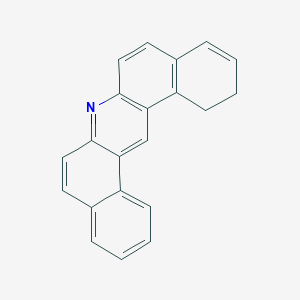
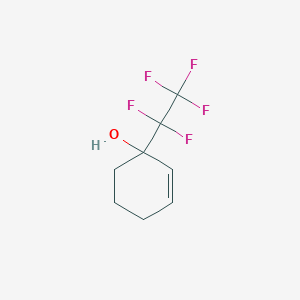
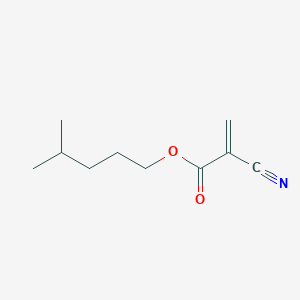
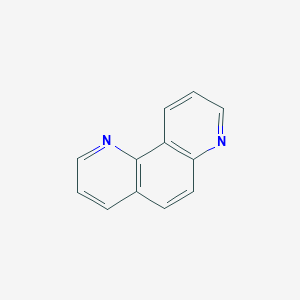
![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)
![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)
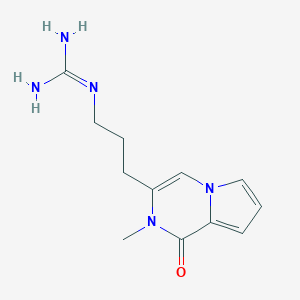

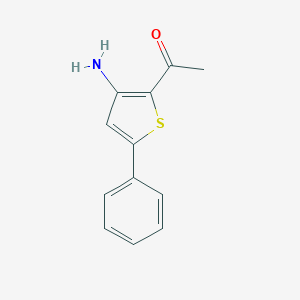
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)
![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
